molecular formula C10H9F3O2 B14084208 [4-(2,2,2-Trifluoroethyl)phenyl]acetic acid

[4-(2,2,2-Trifluoroethyl)phenyl]acetic acid

Cat. No.: B14084208
M. Wt: 218.17 g/mol
InChI Key: KZWRINJUAUEVIG-UHFFFAOYSA-N
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Description

2-(4-(2,2,2-Trifluoroethyl)phenyl)acetic acid is an organic compound characterized by the presence of a trifluoroethyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,2,2-Trifluoroethyl)phenyl)acetic acid typically involves the reaction of 4-(2,2,2-Trifluoroethyl)benzaldehyde with a suitable reagent to introduce the acetic acid group. One common method involves the use of a Grignard reagent followed by oxidation to yield the desired product. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of 2-(4-(2,2,2-Trifluoroethyl)phenyl)acetic acid may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-(2,2,2-Trifluoroethyl)phenyl)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

2-(4-(2,2,2-Trifluoroethyl)phenyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(2,2,2-Trifluoroethyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to modulation of enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)phenylacetic acid
  • 4-(2,2,2-Trifluoroethyl)phenylacetic acid
  • 2-(4-Fluoro-2-(trifluoromethyl)phenyl)acetic acid

Uniqueness

2-(4-(2,2,2-Trifluoroethyl)phenyl)acetic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties compared to similar compounds. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

2-[4-(2,2,2-trifluoroethyl)phenyl]acetic acid

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)6-8-3-1-7(2-4-8)5-9(14)15/h1-4H,5-6H2,(H,14,15)

InChI Key

KZWRINJUAUEVIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)CC(F)(F)F

Origin of Product

United States

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